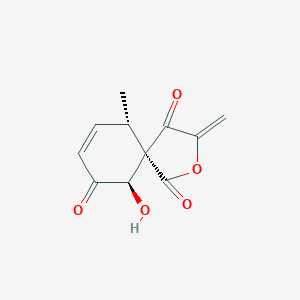
Mycosporulone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mycosporulone is a natural product found in Paraphaeosphaeria sporulosa with data available.
Applications De Recherche Scientifique
Biomedical Applications
1.1 Antioxidant Properties
Mycosporulone exhibits significant antioxidant activity. Research indicates that mycosporine-like amino acids (MAAs), including this compound, can scavenge free radicals and reduce oxidative stress. In vitro studies have shown that these compounds can inhibit lipid peroxidation and protect cellular structures from damage caused by reactive oxygen species (ROS) .
1.2 Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in various models. Studies involving human keratinocyte cell lines showed that this compound could inhibit the expression of inflammation-related markers such as COX-2 in a concentration-dependent manner . This suggests its potential use in treating inflammatory conditions and skin disorders.
1.3 Antiviral Activity
Recent investigations have highlighted the potential of this compound as an antiviral agent. Molecular docking studies have indicated that this compound can bind to the ACE2 receptor, potentially blocking the entry of SARS-CoV-2 into host cells . This opens avenues for further research into its efficacy against viral infections.
Environmental Applications
2.1 UV Protection
This compound functions as a natural UV-absorbing compound, making it a candidate for use in sunscreens and protective coatings. Its ability to absorb UV radiation without generating free radicals positions it as a safer alternative to synthetic UV filters .
2.2 Biodegradable Materials
Research has explored the incorporation of this compound into biodegradable materials for environmental applications. For instance, chitosan-conjugated mycosporine-like amino acids have been developed to create eco-friendly UV-protective materials suitable for various uses, including textiles and food packaging .
Agricultural Applications
3.1 Plant Growth Promotion
This compound's role as a growth promoter has been investigated in agricultural settings. Endophytic fungi producing this compound can enhance plant growth and resistance to pathogens, suggesting its application as a biocontrol agent in sustainable agriculture .
3.2 Antifungal Properties
The antifungal activity of this compound has been documented, showing effectiveness against various plant pathogens. This property can be harnessed to develop natural fungicides, reducing reliance on synthetic chemicals in crop protection strategies .
Case Studies and Research Findings
Propriétés
Formule moléculaire |
C11H10O5 |
|---|---|
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
(5S,6R,10S)-6-hydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-ene-1,4,7-trione |
InChI |
InChI=1S/C11H10O5/c1-5-3-4-7(12)9(14)11(5)8(13)6(2)16-10(11)15/h3-5,9,14H,2H2,1H3/t5-,9-,11+/m0/s1 |
Clé InChI |
GBBAMXSZPPEWFS-RCPFJQLFSA-N |
SMILES isomérique |
C[C@H]1C=CC(=O)[C@@H]([C@]12C(=O)C(=C)OC2=O)O |
SMILES canonique |
CC1C=CC(=O)C(C12C(=O)C(=C)OC2=O)O |
Synonymes |
(2-hydroxy-6-methylcyclohex-4-en-3-one)-spiro (4'-methylen-5'-oxobutanolide) mycosporulone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















